molecular formula C10H11N5O5 B15140083 1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione

1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione

Cat. No.: B15140083
M. Wt: 281.23 g/mol
InChI Key: PFXWOPNWYGPHBA-ZGROAURNSA-N
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Description

1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[221]heptan-3-yl]pyrimidine-2,4-dione is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the azidomethyl group, and subsequent functionalization to obtain the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azidomethyl group can be reduced to an amine.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the azidomethyl group produces amines.

Scientific Research Applications

1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The azidomethyl group can undergo click chemistry reactions, enabling the compound to covalently modify target proteins or nucleic acids. This modification can alter the function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1S,3R,7R)-1-(hydroxymethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione
  • 1-[(1S,3R,7R)-1-(aminomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione

Uniqueness

1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and enables specific biochemical interactions. This makes it a valuable tool in chemical biology and medicinal chemistry research.

Properties

Molecular Formula

C10H11N5O5

Molecular Weight

281.23 g/mol

IUPAC Name

1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H11N5O5/c11-14-12-3-10-4-19-6(7(10)17)8(20-10)15-2-1-5(16)13-9(15)18/h1-2,6-8,17H,3-4H2,(H,13,16,18)/t6?,7-,8-,10+/m1/s1

InChI Key

PFXWOPNWYGPHBA-ZGROAURNSA-N

Isomeric SMILES

C1[C@]2([C@@H](C(O1)[C@@H](O2)N3C=CC(=O)NC3=O)O)CN=[N+]=[N-]

Canonical SMILES

C1C2(C(C(O1)C(O2)N3C=CC(=O)NC3=O)O)CN=[N+]=[N-]

Origin of Product

United States

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